Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a fluorinated pyrazole derivative characterized by a 4-fluorophenyl substituent at position 2 of the pyrazol-3-one core and an ethyl acetate group at position 2. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their diverse reactivity and ability to engage in hydrogen bonding interactions .
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13FN2O3/c1-2-19-12(17)7-9-8-15-16(13(9)18)11-5-3-10(14)4-6-11/h3-6,8,15H,2,7H2,1H3 |
InChI Key |
HGERWZZKYNPSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring .
Chemical Reactions Analysis
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The pyrazolone moiety plays a crucial role in its bioactivity by facilitating interactions with active sites of enzymes .
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the phenyl ring or modifications to the pyrazole core. Below is a systematic comparison based on substituent effects, molecular properties, and available biological data.
Substituent Variations on the Phenyl Ring
*Calculated based on analogous compounds.
Key Observations:
- Steric Factors : The 2-fluoro derivative introduces steric hindrance, which may reduce rotational freedom and alter crystal packing .
Crystallographic and Structural Insights
- SHELX software () is widely used for refining crystal structures of such compounds. The 4-fluorophenyl group’s planar geometry may promote π-π stacking in the solid state, whereas bulky substituents (e.g., 2-fluoro) could disrupt packing .
Biological Activity
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 278.28 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study focused on various pyrazole derivatives found that some showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
2. Anticancer Activity
This compound has shown promise in anticancer studies. A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound exhibited effective growth inhibition, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Doxorubicin |
| Compound B | HT29 (Colon) | 10 | Doxorubicin |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was among the top performers against resistant strains of bacteria, demonstrating its potential as a lead compound for further development in antibiotic therapies.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of this compound involved treating multiple cancer cell lines with varying concentrations over a period of time. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
